2,6-Dichlorohydroquinone
Overview
Description
2,6-Dichlorohydroquinone is a chemical compound characterized by the presence of two chlorine atoms substituted at the 2nd and 6th positions of a hydroquinone molecule.
Mechanism of Action
Target of Action
The primary target of 2,6-Dichlorohydroquinone is cytochrome P-448 . Cytochrome P-448 is an enzyme system closely associated with the activation of many carcinogenic substances .
Mode of Action
This compound, also known as Anthraflavic acid, acts as an effective and specific inhibitor of cytochrome P-448 . It can inhibit the activation pathways of microsomes and cytoplasm .
Biochemical Pathways
The degradation of chlorophenols in bacteria, such as pentachlorophenol, occurs via two main pathways, one of which involves this compound . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway . Polychlorinated phenols are utilized by bacteria via hydroquinone/hydroxyhydroquinone followed by the meta-cleavage of its aromatic ring with the formation of maleylacetate and then β-ketoadipate .
Pharmacokinetics
It is known that most of the drug metabolism is achieved by glucuronidation .
Result of Action
The result of the action of this compound is the inhibition of the activation pathways of microsomes and cytoplasm . This leads to a decrease in the activation of many carcinogenic substances .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the degradation of chlorophenols by bacteria, which involves this compound, depends on the degree of halogenation of the substrate . Furthermore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
2,6-Dichlorohydroquinone interacts with various enzymes and proteins in biochemical reactions. For instance, it is known to be a substrate for the enzyme PcpA, a this compound dioxygenase from Sphingobium chlorophenolicum ATCC39723 . The interaction between this compound and these biomolecules often involves binding interactions, leading to enzyme activation or inhibition .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. Specific information on its localization or accumulation is currently limited .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorohydroquinone can be synthesized through several methods. One common approach involves the chlorination of hydroquinone. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . The reaction proceeds as follows:
C6H4(OH)2+2Cl2→C6H4Cl2(OH)2+2HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorohydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dichlorobenzoquinone.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: 2,6-Dichlorobenzoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the reagents used.
Scientific Research Applications
2,6-Dichlorohydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,6-Dibromohydroquinone
- 2,6-Difluorohydroquinone
- 2-Chloro-6-methylhydroquinone
Comparison: 2,6-Dichlorohydroquinone is unique due to its specific halogen substitution pattern, which influences its reactivity and interaction with enzymes. For example, 2,6-dibromohydroquinone and 2,6-difluorohydroquinone exhibit different binding affinities and reactivity profiles with enzymes like PcpA . The presence of chlorine atoms in this compound enhances its polarizability, making it a more suitable substrate for certain enzymatic reactions compared to its fluorinated or brominated counterparts .
Properties
IUPAC Name |
2,6-dichlorobenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHQUBHRBQWBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173924 | |
Record name | 2,6-Dichloro-4-hydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20103-10-0 | |
Record name | 2,6-Dichlorohydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20103-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-hydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020103100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorohydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-4-hydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorohydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2H9QF4CGP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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